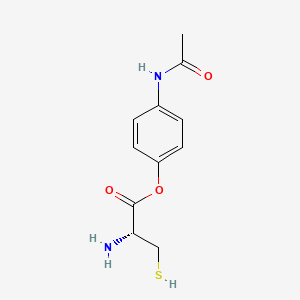
Fecapentaene 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fecapentaene 12 is a genotoxic polyunsaturated ether-lipid produced by the colonic microflora in humans and pigs . It is a potent mutagen found in human feces and has been extensively studied for its cytotoxic and genotoxic properties . This compound is known to cause DNA damage, including interstrand cross-links and single-strand breaks .
Preparation Methods
Fecapentaene 12 can be synthesized from its biological precursor, a plasmalogen, which is a natural product of mammalian origin . The precursor can be purified from feces through a series of extractions and precipitation in organic solvents followed by silica and amine high-performance liquid chromatography . The precursor can then be hydrolyzed in vitro by a combination of lipase and phospholipase C to produce this compound .
Chemical Reactions Analysis
Fecapentaene 12 undergoes several types of chemical reactions, including:
Scientific Research Applications
Fecapentaene 12 has been studied extensively for its mutagenic properties and its role in the etiology of colon cancer . It is used in research to understand the mechanisms of DNA damage and repair, as well as the effects of mutagens on cellular processes . Additionally, this compound is used to study the interactions between mutagens and cellular thiols, such as glutathione .
Mechanism of Action
Fecapentaene 12 exerts its effects by reacting with cellular thiols and causing several types of DNA damage . It decreases the content of cellular free low-molecular-weight thiols, including glutathione, through both alkylation and oxidative reactions . This leads to significant DNA damage, including interstrand cross-links, single-strand breaks, and DNA-protein cross-links .
Comparison with Similar Compounds
Fecapentaene 12 is similar to fecapentaene 14, another genotoxic polyunsaturated ether-lipid produced by the colonic microflora . Both compounds are potent mutagens and have similar mechanisms of action . this compound is more abundant and has been studied more extensively . Other similar compounds include various fecapentaene analogues that have been identified in human feces .
Properties
CAS No. |
91423-46-0 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2S)-3-[(1E,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11+/t15-/m0/s1 |
InChI Key |
CQBOBCAMYWRTNO-CFEYUBAXSA-N |
SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=C/C=C/OC[C@H](CO)O |
Canonical SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
Synonyms |
1-(1-glycero)dodeca-1,3,5,7,9-pentaene fecapentaene-12 GDPE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)
![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)


![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)
